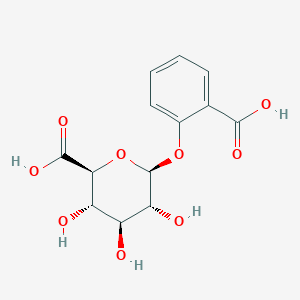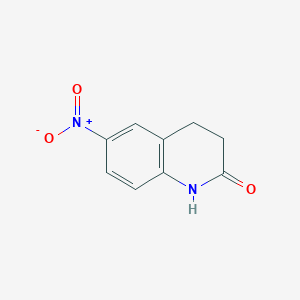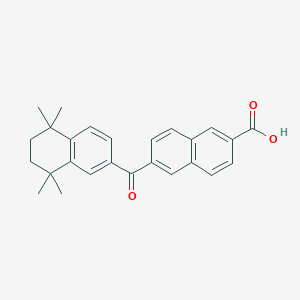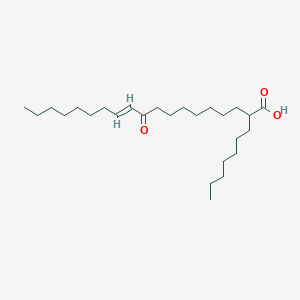
Guanosin-5'-triphosphat-Dinatriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosin-5’-triphosphat ist ein Purinnukleosidtriphosphat, das eine entscheidende Rolle in verschiedenen biologischen Prozessen spielt. Es ist einer der Bausteine, die für die Synthese von RNA während des Transkriptionsprozesses benötigt werden. Die Struktur von Guanosin-5’-triphosphat ähnelt der von Guanosinnukleosid, wobei Phosphate am Ribosezucker hinzugefügt werden .
Wissenschaftliche Forschungsanwendungen
Guanosine-5’-triphosphate has numerous applications in scientific research. It is a key substrate for RNA polymerases and is involved in the synthesis of RNA during transcription . In cell signaling, guanosine-5’-triphosphate activates G-proteins, which are involved in various cellular processes such as proliferation, differentiation, and activation of kinase cascades . Additionally, guanosine-5’-triphosphate is used in studies related to microtubule dynamics, where it is hydrolyzed to guanosine diphosphate during microtubule polymerization .
Wirkmechanismus
Target of Action
Guanosine 5’-triphosphate disodium salt (GTP) primarily targets G proteins , which are involved in various cellular processes . It also interacts with several other targets such as RNA-directed RNA polymerase , Uridine-cytidine kinase-like 1 , GTPase HRas , Genome polyprotein , and Rho-related GTP-binding protein RhoE .
Mode of Action
GTP acts as an activator of the signal transducing G proteins . It binds to these proteins and triggers a conformational change, allowing them to interact with other intracellular signaling molecules . This interaction results in the activation of various downstream signaling pathways .
Biochemical Pathways
GTP is involved in several biochemical pathways. It serves as a substrate for the synthesis of RNA during the transcription process and the synthesis of DNA during DNA replication . It is also essential for G protein-related signal transduction in second-messenger mechanisms . Furthermore, GTP is generated by the citric acid cycle and provides a source of energy for protein synthesis and gluconeogenesis .
Pharmacokinetics
It is known that gtp is soluble in water , suggesting that it could be readily absorbed and distributed in the body.
Result of Action
The activation of G proteins by GTP leads to the initiation of various cellular processes, including proliferation, differentiation, and activation of several intracellular kinase cascades . Moreover, GTP’s role as an energy-rich precursor of mononucleotide units in the enzymatic biosynthesis of DNA and RNA contributes to the regulation of genetic information .
Action Environment
The action, efficacy, and stability of GTP can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the binding of GTP to its targets and its subsequent actions . .
Biochemische Analyse
Biochemical Properties
Guanosine 5’-triphosphate disodium salt is a key substrate in the biosynthesis of DNA and RNA enzymes . It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a substrate for RNA polymerases and a wide range of GTPase including G-protein coupled receptor (GPCR) GTPases and cell signaling and cycling associated guanine nucleotide exchange factors (GEF) .
Cellular Effects
Guanosine 5’-triphosphate disodium salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it enhances myoblast differentiation in mouse cells .
Molecular Mechanism
At the molecular level, Guanosine 5’-triphosphate disodium salt exerts its effects through several mechanisms. It serves as a G protein signaling activator, triggering a cascade of intracellular events . It also acts as a high-energy precursor for mononucleotide units in the enzymatic biosynthesis of DNA and RNA enzymes .
Metabolic Pathways
Guanosine 5’-triphosphate disodium salt is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Guanosin-5’-triphosphat kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion des Morpholids von Guanosin-5’-monophosphat mit Bis-(Tributylamonium)pyrophosphat in Pyridin bei 27 °C. Diese Reaktion verläuft in vier aufeinanderfolgenden Schritten, was zur Bildung von Guanosin-5’-triphosphat, Guanosin-5’-diphosphat und Guanosin-5’-monophosphat führt . Ein weiteres Verfahren umfasst die enzymatische Phosphorylierung von Guanosin-5’-monophosphat, gefolgt von der Reinigung mittels Ionenaustauschchromatographie .
Industrielle Produktionsverfahren: Die industrielle Produktion von Guanosin-5’-triphosphat umfasst typischerweise großtechnische enzymatische Phosphorylierung und anschließende Reinigungsprozesse. Der Einsatz der Ionenaustauschchromatographie ist üblich, um hohe Reinheitsgrade zu erreichen .
Chemische Reaktionsanalyse
Reaktionstypen: Guanosin-5’-triphosphat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Phosphorylierung und Wechselwirkungen mit Proteinen. Es wird während Signaltransduktionsvorgängen von GTPasen zu Guanosin-diphosphat hydrolysiert .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit Guanosin-5’-triphosphat verwendet werden, umfassen Bis-(Tributylamonium)pyrophosphat, Pyridin und verschiedene Enzyme wie GTPasen . Die Bedingungen für diese Reaktionen umfassen typischerweise bestimmte Temperaturen und pH-Werte, um eine optimale Aktivität zu gewährleisten.
Hauptsächlich gebildete Produkte: Die Hauptprodukte, die bei der Hydrolyse von Guanosin-5’-triphosphat entstehen, sind Guanosin-diphosphat und anorganisches Phosphat. Diese Produkte spielen eine bedeutende Rolle bei der zellulären Signalübertragung und Energieübertragung .
Wissenschaftliche Forschungsanwendungen
Guanosin-5’-triphosphat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung. Es ist ein wichtiges Substrat für RNA-Polymerasen und ist an der Synthese von RNA während der Transkription beteiligt . In der Zellsignalgebung aktiviert Guanosin-5’-triphosphat G-Proteine, die an verschiedenen zellulären Prozessen wie Proliferation, Differenzierung und Aktivierung von Kinasekaskaden beteiligt sind . Zusätzlich wird Guanosin-5’-triphosphat in Studien im Zusammenhang mit Mikrotubulidynamik verwendet, wobei es während der Mikrotubulipolymerisation zu Guanosin-diphosphat hydrolysiert wird .
Wirkmechanismus
Guanosin-5’-triphosphat fungiert als Energiequelle oder Aktivator von Substraten in Stoffwechselreaktionen. Es ist an der Proteinsynthese und Glukoneogenese beteiligt, wobei es die notwendige Energie für diese Prozesse liefert . In der Signaltransduktion aktiviert Guanosin-5’-triphosphat G-Proteine, die dann verschiedene intrazelluläre Signalwege auslösen, darunter Kinasekaskaden und Second-Messenger-Mechanismen .
Analyse Chemischer Reaktionen
Types of Reactions: Guanosine-5’-triphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and interactions with proteins. It is hydrolyzed to guanosine diphosphate by GTPases during signal transduction processes .
Common Reagents and Conditions: Common reagents used in reactions involving guanosine-5’-triphosphate include bis-(tributylammonium) pyrophosphate, pyridine, and various enzymes such as GTPases . The conditions for these reactions typically involve specific temperatures and pH levels to ensure optimal activity.
Major Products Formed: The major products formed from the hydrolysis of guanosine-5’-triphosphate include guanosine diphosphate and inorganic phosphate. These products play significant roles in cellular signaling and energy transfer .
Vergleich Mit ähnlichen Verbindungen
Guanosin-5’-triphosphat ähnelt anderen Nukleosidtriphosphaten wie Adenosintriphosphat, Cytidintriphosphat und Uridintriphosphat. Es ist einzigartig in seiner spezifischen Rolle bei der Aktivierung von G-Proteinen und seiner Beteiligung an der RNA-Synthese . Andere ähnliche Verbindungen umfassen Guanosin-5’-monophosphat und Guanosin-5’-diphosphat, die Zwischenprodukte bei der Synthese und Hydrolyse von Guanosin-5’-triphosphat sind .
Eigenschaften
CAS-Nummer |
56001-37-7 |
|---|---|
Molekularformel |
C10H14N5Na2O14P3 |
Molekulargewicht |
567.14 g/mol |
IUPAC-Name |
disodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI-Schlüssel |
FIZIYLKEXVIRHJ-LGVAUZIVSA-L |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Physikalische Beschreibung |
Solid |
Synonyme |
GUANOSINE-5'-TRIPHOSPHORIC ACID, DISODIUM; GUANOSINE 5'-TRIPHOSPHORIC ACID DISODIUM SALT; GUANOSINE-5'-TRIPHOSPHATE NA2-SALT; GUANOSINE-5'-TRIPHOSPHATE DISODIUM; GUANOSINE-5'-TRIPHOSPHATE DISODIUM SALT; GTP, NA2H2; GTP; GTP, 2NA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)












